![molecular formula C16H22F2O B3192116 trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene CAS No. 609779-51-3](/img/structure/B3192116.png)
trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene
Vue d'ensemble
Description
Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene, also known as JNJ-54781532, is a selective antagonist of the orexin-2 receptor. It is a chemical compound that has shown potential in treating sleep disorders, anxiety, and depression. In
Mécanisme D'action
Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene is a selective antagonist of the orexin-2 receptor. Orexin-2 receptors are found in the brain and play a role in regulating sleep, appetite, and mood. By blocking the orexin-2 receptor, this compound promotes sleep and reduces anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
This compound has been shown to increase sleep time and reduce wakefulness in rats. It has also been shown to reduce anxiety-like behaviors in rats. In addition, this compound has been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene in lab experiments include its selectivity for the orexin-2 receptor and its potential as a treatment for sleep disorders, anxiety, and depression. The limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its effects.
Orientations Futures
For trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene include further research into its potential as a treatment for sleep disorders, anxiety, and depression. In addition, research into the long-term effects of this compound and its potential side effects is needed. Finally, research into the use of this compound in combination with other drugs for the treatment of sleep disorders, anxiety, and depression is needed.
Applications De Recherche Scientifique
Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene has shown potential in treating sleep disorders, anxiety, and depression. Orexin-2 receptor antagonists have been shown to promote sleep and reduce anxiety and depression-like behaviors in animal models. This compound has also been shown to have anxiolytic effects in rats and has potential as a treatment for insomnia.
Propriétés
IUPAC Name |
2,3-difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2O/c1-3-4-11-5-7-12(8-6-11)13-9-10-14(19-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPPBANBBAQKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697418 | |
Record name | 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
609779-51-3 | |
Record name | 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.